N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common reagents and conditions used in these reactions include:
Reagents: Ethyl 5-amino-1H-pyrazole-4-carboxylate, 3,5-dimethylphenyl isocyanate, phenylboronic acid, piperidine.
Conditions: Palladium-catalyzed cross-coupling reactions, hydrolysis, and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-based drugs: Imatinib, Dasatinib, and Nilotinib are examples of pyrimidine-based drugs used in the treatment of leukemia.
Other pyrazolo[3,4-d]pyrimidines: Compounds with similar structures that exhibit diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H26N6 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26N6/c1-17-13-18(2)15-19(14-17)26-22-21-16-25-30(20-9-5-3-6-10-20)23(21)28-24(27-22)29-11-7-4-8-12-29/h3,5-6,9-10,13-16H,4,7-8,11-12H2,1-2H3,(H,26,27,28) |
InChI Key |
BGKNZZAVYCSAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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